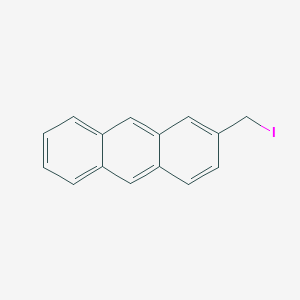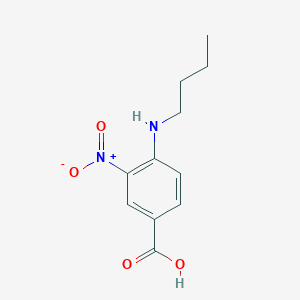
Ethyl 4-methylidenecyclopentene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-methylidenecyclopentene-1-carboxylate (EMCPC) is a chemical compound that has been widely used in scientific research. It is a cyclic enol ether with a molecular formula of C9H10O2 and a molecular weight of 150.17 g/mol. EMCPC is a versatile compound that has been used in various fields of research, including organic synthesis, medicinal chemistry, and biochemistry.
科学研究应用
Ethyl 4-methylidenecyclopentene-1-carboxylate has been widely used in scientific research due to its unique chemical properties. It can act as a Michael acceptor and undergo nucleophilic addition reactions with various nucleophiles, such as amines, alcohols, and thiols. This makes it a useful building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials.
作用机制
The mechanism of action of Ethyl 4-methylidenecyclopentene-1-carboxylate is not well understood. However, it has been proposed that Ethyl 4-methylidenecyclopentene-1-carboxylate can react with thiols in proteins and interfere with their function. This leads to the inhibition of various enzymes and signaling pathways, which can have both beneficial and detrimental effects on cells and organisms.
生化和生理效应
Ethyl 4-methylidenecyclopentene-1-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It can also induce apoptosis and cell cycle arrest in cancer cells. However, Ethyl 4-methylidenecyclopentene-1-carboxylate can also cause cytotoxicity and oxidative stress in cells, which can lead to cell death and tissue damage.
实验室实验的优点和局限性
Ethyl 4-methylidenecyclopentene-1-carboxylate has several advantages for lab experiments. It is easy to synthesize and has a high purity. It can also be easily modified to introduce different functional groups. However, Ethyl 4-methylidenecyclopentene-1-carboxylate has some limitations as well. It is unstable under acidic conditions and can decompose over time. It can also react with other nucleophiles in the reaction mixture, leading to unwanted side products.
未来方向
There are several future directions for the use of Ethyl 4-methylidenecyclopentene-1-carboxylate in scientific research. One potential application is in the development of new anti-cancer drugs. Ethyl 4-methylidenecyclopentene-1-carboxylate has been shown to exhibit anti-cancer activity in various cancer cell lines, and further studies can be conducted to optimize its structure and improve its potency. Another potential application is in the development of new materials. Ethyl 4-methylidenecyclopentene-1-carboxylate can be used as a building block for the synthesis of polymers and other materials with unique properties. Finally, further studies can be conducted to elucidate the mechanism of action of Ethyl 4-methylidenecyclopentene-1-carboxylate and its effects on cells and organisms.
Conclusion:
In conclusion, Ethyl 4-methylidenecyclopentene-1-carboxylate is a versatile compound that has been widely used in scientific research. It can be easily synthesized and modified to introduce different functional groups. Ethyl 4-methylidenecyclopentene-1-carboxylate has various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. However, it also has some limitations, such as instability under acidic conditions. Further studies can be conducted to explore the potential applications of Ethyl 4-methylidenecyclopentene-1-carboxylate in the development of new drugs and materials, as well as to elucidate its mechanism of action.
合成方法
Ethyl 4-methylidenecyclopentene-1-carboxylate can be synthesized through the reaction of ethyl acetoacetate and 2-cyclopentenone in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by a dehydration step, resulting in the formation of Ethyl 4-methylidenecyclopentene-1-carboxylate. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and catalyst.
属性
CAS 编号 |
117370-13-5 |
|---|---|
产品名称 |
Ethyl 4-methylidenecyclopentene-1-carboxylate |
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC 名称 |
ethyl 4-methylidenecyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-3-11-9(10)8-5-4-7(2)6-8/h5H,2-4,6H2,1H3 |
InChI 键 |
DKPOLTYJUJAKSJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CCC(=C)C1 |
规范 SMILES |
CCOC(=O)C1=CCC(=C)C1 |
同义词 |
1-Cyclopentene-1-carboxylicacid,4-methylene-,ethylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)
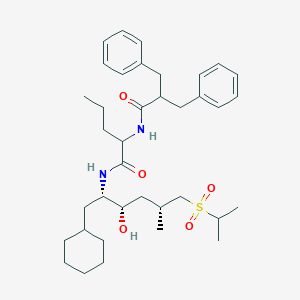
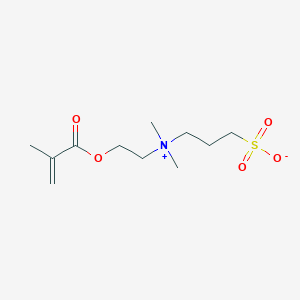
![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)
![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)
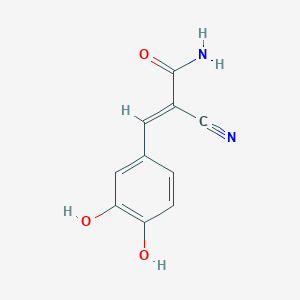
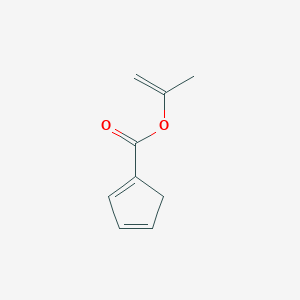
![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)
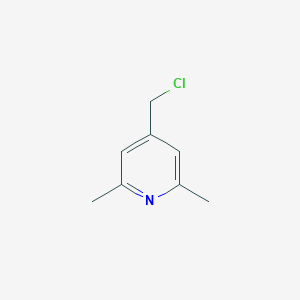
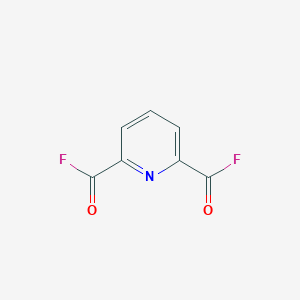
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole](/img/structure/B54204.png)
